Tilbroquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is Tilbroquinol mechanism of action

Chemical Profile and Status

The table below summarizes the key technical data available for Tilbroquinol:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Chemical Formula | C₁₀H₈BrNO [1] [2] |

| Molar Mass | 238.084 g·mol⁻¹ [1] [2] |

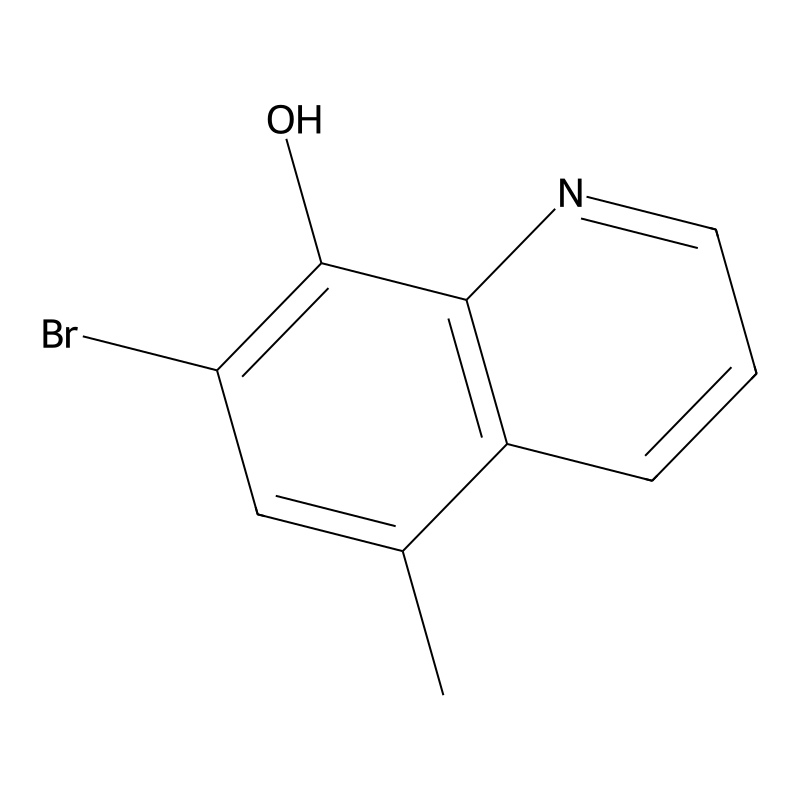

| IUPAC Name | 7-bromo-5-methylquinolin-8-ol [1] |

| Drug Class | Antiprotozoal agent [2] |

| Associated Conditions | Intestinal amoebiasis [1] [2] |

| Current Status | Approved in Morocco; withdrawn in France and Saudi Arabia due to hepatotoxicity risk [1] |

Proposed Mechanism of Action and Experimental Evidence

While its specific mechanism is listed as "Not Available" in drug databases [1], recent research provides clues about how this compound may work.

Prodrug Activation and Antimicrobial Activity

A key study characterized this compound as a prodrug, a compound that is initially inactive and gets converted into an active drug inside the body [3]. The study identified an analog of this compound (ADC112) that showed excellent activity against dormant bacterial persister cells in biofilms [3]. This suggests that this compound's active form may create a "sink" by irreversibly binding to multiple bacterial targets, which could overwhelm bacterial defense mechanisms like efflux pumps and kill even dormant cells [3].

Metal Chelation (Inferred from Related Compounds)

The mechanism of closely related 8-hydroxyquinoline drugs like Clioquinol involves functioning as zinc and copper chelators [4]. The chelation of metals can disrupt biological processes in pathogens. While this mechanism is established for Clioquinol [4], it provides a plausible hypothesis for how this compound might exert its effects, though direct experimental confirmation is needed.

Experimental Protocols for Prodrug Validation

The following workflow visualizes the key steps from the screening study that validated this compound analogs as antibacterial prodrugs [3]. This protocol can serve as a reference for researchers aiming to investigate similar compounds.

Experimental workflow for validating antimicrobial prodrugs like this compound, based on a high-throughput screen [3].

Toxicity and Market Withdrawal

The primary reason for this compound's withdrawal from major markets is its hepatotoxicity risk, which was deemed to outweigh its clinical benefits [1]. This safety concern is critical for researchers considering its further development.

Research Implications and Future Directions

The recognition of this compound as a prodrug opens promising avenues. The prodrug approach can overcome significant barriers in antibiotic development, such as bacterial efflux pumps and poor penetration [3] [5]. Future research should focus on:

- Identifying the specific bacterial enzymes that activate this compound.

- Isolating and characterizing the active metabolite responsible for its antibacterial effect.

- Exploring chemical modifications to retain efficacy while reducing the hepatotoxicity risk.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. A Screen for and Validation of Prodrug Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Prodrugs to Overcome Bacterial Resistance [mdpi.com]

Core Chemistry and Significance of Halogenated Quinolines

Halogenated quinolines are a privileged scaffold in medicinal chemistry, primarily based on the 8-hydroxyquinoline (8-HQ) nucleus. This bicyclic system consists of a phenol ring fused to a pyridine ring, with the hydroxyl group at the 8-position [1].

The pharmacological significance of this structure stems from two key features:

- Metal Chelation: The proximity of the phenolic hydroxyl group to the heterocyclic nitrogen makes 8-HQ an excellent bidentate chelating agent. It forms stable complexes with various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), which is often critical to its biological activity [1].

- Synthetic Tunability: The structure offers multiple sites for chemical modification, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and physicochemical properties [1] [2].

Synthesis and Modification Strategies

Recent research has focused on modifying the 2-position of the 8-hydroxyquinoline scaffold to enhance antibacterial activity and improve drug-like properties, particularly water solubility.

One common starting point is 4-chloro-7-methoxyquinoline. A frequent synthetic route involves its reaction with various sulfonamides in dimethylformamide (DMF) under reflux to produce hybrid molecules [3]. Another significant approach uses a "scaffold hop" from halogenated phenazines to develop novel Halogenated Quinolines (HQs) with enhanced activity against planktonic cells and biofilms [2].

The following diagram illustrates a generalized workflow for generating a focused library of halogenated quinoline derivatives, highlighting key modification sites and synthetic objectives.

A workflow for developing halogenated quinoline libraries shows core modification sites and objectives.

Quantitative Biological Activity Data

The biological profile of halogenated quinolines is characterized by potent activity against drug-resistant bacterial pathogens and their biofilms. The tables below summarize minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) data from recent studies.

Table 1: Antibacterial and Biofilm Eradication Activity of Select Halogenated Quinolines [2]

| Compound & 2-Position Substituent | ClogP | Target Pathogens | MIC (µM) | MBEC (µM) |

|---|---|---|---|---|

| HQ 2 (Morpholine) | 3.44 | MRSE | 0.59 | 2.35 |

| MRSA | >200 | >200 | ||

| HQ 3 (Boc-piperazine) | 5.41 | MRSE | 0.30 - 0.78 | 1.56 - 18.8 |

| MRSA | 0.30 - 0.78 | 1.56 - 18.8 | ||

| VRE | 0.30 - 0.78 | 1.56 - 18.8 | ||

| HQ 11 (Ether-based) | 3.03 | MRSE | 0.78 | 75 |

| HQ 13 (PEG-based) | 3.82 | MRSE | 0.78 | 75 |

Abbreviations: MRSE (Methicillin-resistant *Staphylococcus epidermidis), MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus).*

Table 2: Antifungal and Antibacterial Activity of Quinoline-Hydroxyimidazolium Hybrids [4]

| Hybrid | R1 | R2 | R3 | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | | | | C. neoformans | S. aureus | M. tuberculosis | | 7c | H | H | Me | 15.6 | - | - | | 7d | H | Cl | H | 15.6 | - | - | | 7b | Me | H | H | 62.5 | 2.0 | 10 | | 7a | OMe | H | H | 62.5 | - | 20 |

Experimental Protocols for Key Assays

For researchers aiming to replicate or adapt these biological evaluations, here are the standard protocols referenced in the studies.

1. Minimum Inhibitory Concentration (MIC) Determination

- Principle: Broth microdilution method to determine the lowest concentration that prevents visible microbial growth [4].

- Procedure:

- Prepare a stock solution of the test compound in DMSO and perform two-fold serial dilutions in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- Standardize the microbial inoculum (e.g., bacteria at ~5 × 10⁵ CFU/mL, fungi at ~0.5-2.5 × 10³ CFU/mL) and add to each well.

- Incubate the plates at 35°C for 16-20 hours (bacteria) or 24-72 hours (fungi). Include growth control (inoculum without compound) and sterility control (broth only) wells.

- The MIC is the lowest compound concentration that shows no visible growth [4].

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

- Principle: Uses the Calgary Biofilm Device (CBD) to assess the ability of a compound to kill established biofilms [2].

- Procedure:

- Grow biofilms on the pegs of a CBD lid by incubating it in a microtiter plate containing a standardized planktonic culture for 24-48 hours.

- Gently rinse the biofilm-coated pegs to remove non-adherent cells.

- Transfer the lid to a new microtiter plate ("challenge plate") containing two-fold serial dilutions of the test compound and incubate for 24 hours to allow contact with the biofilm.

- To determine viability, transfer the lid to a recovery plate containing fresh medium and sonicate to disrupt the biofilm, releasing viable cells. Quantify viable cells by spotting on agar plates or measuring turbidity.

- The MBEC is the minimum concentration of the compound that results in no growth in the recovery plate, indicating biofilm eradication [2].

Mechanisms of Action and Resistance

Halogenated quinolines represent a promising class of antibacterial agents because they can operate through mechanisms distinct from conventional antibiotics, allowing them to target dormant persister cells within biofilms [2].

While the exact mechanism of action (MoA) for all derivatives is not fully elucidated, research points to several key processes:

- Iron Chelation: Some 8-HQ derivatives act as iron chelators for neuroprotection, and this metal-chelating property is likely a contributor to their antimicrobial effects by disrupting metal-dependent biological processes in pathogens [1].

- Unique, Growth-Independent Killing: Unlike most conventional antibiotics that target active cellular processes (e.g., cell wall synthesis, protein synthesis), select HQs demonstrate a unique ability to eradicate bacterial biofilms. This suggests a bacterial growth-independent mechanism, which is crucial for killing metabolically dormant persister cells tolerant to standard treatments [2].

- Inhibition of Enzymes and Metalloproteins: 8-HQ derivatives can act as inhibitors of 2-oxoglutarate-dependent enzymes and chelators of metalloproteins, which could disrupt key metabolic pathways in microbial cells [1].

Research Gaps and Future Directions

Despite the promising data, several challenges and opportunities for future research remain:

- Mechanism of Action: A more precise and detailed understanding of the molecular targets and bactericidal/biofilm-eradicating mechanisms is required [2].

- Optimization of Properties: Further SAR studies are needed to fine-tune the balance between potency, aqueous solubility (ClogP), and in vivo pharmacokinetics to improve the therapeutic window [2].

- Spectrum of Activity: Many potent compounds show enhanced activity against specific pathogens like MRSE but lack broad-spectrum efficacy. Expanding the spectrum while maintaining selectivity is a key goal [2].

References

- 1. Recent Advances in 8-Hydroxyquinolines Synthesis & Activity [pmc.ncbi.nlm.nih.gov]

- 2. The Path to New Halogenated Quinolines With Enhanced ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some ... [mdpi.com]

- 4. Antimicrobial Activity of Quinoline-Based ... [pmc.ncbi.nlm.nih.gov]

Tilbroquinol pharmacokinetics absorption distribution

Tilbroquinol Pharmacokinetic Data

The table below summarizes the available information for this compound, which is very limited:

| Pharmacokinetic Parameter | Data for this compound |

|---|---|

| Absorption | Not Available [1] |

| Distribution | Not Available [1] |

| Volume of Distribution | Not Available [1] |

| Protein Binding | Not Available [1] |

| Metabolism | Not Available [1] |

| Route of Elimination | Not Available [1] |

| Half-life | Not Available [1] |

| Clearance | Not Available [1] |

This compound was approved in countries like France and Saudi Arabia but has been withdrawn, primarily due to hepatotoxicity risks that outweighed its clinical benefits. In Morocco, its use is limited to treating intestinal amoebiasis [1]. Its development and application were likely halted before detailed pharmacokinetic studies were completed or made publicly accessible.

Guidance for Research

Facing a lack of data for a specific drug is a common research challenge. Here are some strategies to move forward:

- Investigate Analogues: Study the pharmacokinetics of structurally or therapeutically similar drugs. This compound belongs to the class of haloquinolines [1]. Researching other drugs in this class may provide useful insights, though their profiles will not be identical.

- Apply Modern Modeling Techniques: As noted in recent literature, Physiologically Based Pharmacokinetic (PBPK) modeling and other in-silico approaches can be used to predict a drug's ADME properties, even with limited data [2] [3]. These methods are particularly valuable for understanding complex scenarios and optimizing drug development [2].

- Review Foundational Principles: The general factors affecting drug absorption and distribution are well-established. For instance, a drug's lipid solubility, molecular size, and degree of ionization (which depends on its pKa and the environmental pH) are critical determinants of how it moves across biological membranes [4] [5]. The following diagram illustrates the core relationship between a drug's journey in the body (pharmacokinetics) and its effects (pharmacodynamics).

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. Editorial: Application of PKPD modeling in drug discovery ... [frontiersin.org]

- 3. Overcoming PK/PD Modeling Challenges [pharmtech.com]

- 4. - drug Pharmacokinetics , drug absorption , drug... distribution [slideshare.net]

- 5. : Pharmacokinetics , Absorption ... | Clinical Gate Distribution [clinicalgate.com]

Documented Case Reports of Tilbroquinol Hepatotoxicity

The table below summarizes the identified case reports of liver injury associated with Tilbroquinol, which is often used in combination with Tiliquinol (as in the product Intétrix).

| Case Reference | Reported Drug | Type of Liver Injury | Key Findings | Source / Citation |

|---|---|---|---|---|

| A 1996 Case Report [1] | This compound/Tiliquinol | Acute Hepatitis | First published report of acute hepatitis linked to the combination. | Reactions Weekly |

| A 1996 Case Report [2] | Tiliquinol and this compound (Intétrix) | Acute Hepatitis | French case report; no abstract available. | Gastroenterol Clin Biol |

Broader Context: Mechanisms of Drug-Induced Liver Injury (DILI)

While specific mechanistic studies on this compound are lacking, the general principles of DILI are well-established and provide a framework for investigation [3]. Much of our understanding comes from models like acetaminophen (APAP) hepatotoxicity.

- Idiosyncratic DILI: This is the category this compound-related injury likely falls into. It is a rare, unpredictable event that is not strictly dose-dependent and often requires a combination of factors, including a drug's inherent ability to stress hepatocytes and patient-specific "extrinsic factors" like the adaptive immune system, infections, or genetics [3].

- The "Two-Hit" Model: A key concept is that DILI is an active process involving cell signaling, not just passive chemical damage [3]. The following diagram illustrates a proposed "two-hit" model, drawing from the well-studied APAP pathway, showing how initial stress can lead to cell adaptation or death.

A proposed "two-hit" model of DILI, where initial stress leads to adaptation or, if sustained, cell death.

Experimental Protocols for Hepatotoxicity Research

For an investigational drug like this compound, you can deploy several standard experimental workflows to assess its hepatotoxic potential. The table below outlines key methodologies.

| Experimental Area | Protocol / Method | Key Application in Hepatotoxicity Assessment |

|---|

| Metabolite Synthesis & Identification | N-oxidation/Reissert-Henze Reaction [4]:

- N-oxidation: Treat the heteroaromatic compound (e.g., quinoline core) with meta-chloroperbenzoic acid (mCPBA) or Methyltrioxorhenium (MTO)/H₂O₂ to form the N-oxide.

- Activation & Rearrangement: Activate the N-oxide with p-toluenesulfonic anhydride (Ts₂O) in an organic solvent with added water (H₂¹⁸O for tracing) to yield the oxygenated metabolite (e.g., 2-quinolone). | Mimics Aldehyde Oxidase (AO)-mediated metabolism, which is common for drugs with azaheteroaromatics. This allows for the synthesis of potential oxidative metabolites for direct toxicity testing. | | In Vitro Cytotoxicity | Cell-Based Assays: • Use human hepatocyte cell lines (e.g., HepG2, HepaRG). • Expose cells to the drug and its synthesized metabolites. • Measure endpoints like ATP depletion, glutathione (GSH) levels, reactive oxygen species (ROS), and caspase activation. | Identifies direct cytotoxic effects and probes mechanisms like oxidative stress and mitochondrial dysfunction. | | Mechanistic Signaling Studies | Biochemical Techniques: • Perform western blotting to assess activation of stress kinases like JNK and transcription factors like Nrf-2. • Use electron microscopy to look for ultrastructural changes in mitochondria and lamellar bodies [5]. | Confirms the activation of specific cell death (JNK) or adaptive (Nrf-2) pathways central to DILI. |

A Guide for Further Research

Given the scarcity of direct data on this compound, your research strategy could focus on the following:

- Explore Analogues: Investigate the hepatotoxicity literature on related 4-hydroxyquinoline and 8-hydroxyquinoline compounds. This can provide strong mechanistic clues.

- Leverage General DILI Principles: The signaling pathways and experimental models described are the standard tools for de-risking drug candidates and should be directly applicable [3].

- Focus on Metabolism: The chemical methods for accessing AO metabolites are particularly relevant, as unexpected metabolism by AO is a known reason for late-stage drug development failure [4]. Synthesizing and testing this compound's metabolites could be a critical step.

References

- 1. /tiliquinol | Reactions Weekly this compound [link.springer.com]

- 2. [Acute hepatitis caused by the combination of tiliquinol and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of drug-induced liver injury by signal transduction ... [pmc.ncbi.nlm.nih.gov]

- 4. General Approach to Access Aldehyde Oxidase ... [pmc.ncbi.nlm.nih.gov]

- 5. Amiodarone-induced reversible and irreversible hepatotoxicity : two... [jmedicalcasereports.biomedcentral.com]

Chemical Properties and Hydrogen Bonding Profile

Tilbroquinol (C₁₀H₈BrNO) is a halogenated hydroxyquinoline. Its hydrogen bonding features are characterized as follows [1] [2]:

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 7-bromo-5-methylquinolin-8-ol |

| CAS Number | 7175-09-9 |

The single hydrogen bond donor is the hydroxyl group (-OH) on the quinoline ring. The two hydrogen bond acceptors are the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group [1] [2].

The spatial arrangement of these groups is crucial for its function. The following diagram illustrates the hydrogen bonding sites and their positions on the quinoline scaffold:

Pharmacological and Safety Context

While the core chemical data is well-defined, the search results indicate significant gaps in the public understanding of this compound's pharmacological details and a notable history of safety issues [1] [2]:

- Approval Status: this compound was previously approved in countries like France, Morocco, and Saudi Arabia. However, it has been withdrawn from the markets in France and Saudi Arabia.

- Reason for Withdrawal: The primary reason for its withdrawal was that the risk of hepatotoxicity (liver toxicity) outweighed the drug's benefits.

- Current Limited Use: In Morocco, its use has been strictly limited to the treatment of intestinal amoebiasis.

- Mechanism of Action: The specific mechanism of action and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) for this compound are listed as "Not Available" in the pharmacological databases [1].

Experimental and Computational Analysis Methods

The search results did not yield specific experimental protocols for this compound. However, general methodological approaches for characterizing such compounds can be derived from current research practices [3] [4].

Computational Prediction of Hydrogen Bond Strength

For rational drug design, predicting the strength of hydrogen bond acceptors is critical. A modern computational workflow involves [4]:

- Conformer Generation: Use an algorithm like ETKDG (as implemented in RDKit) to generate a diverse set of low-energy 3D structures for the molecule.

- Geometry Optimization: Optimize the generated conformers using a neural network potential (e.g., AIMNet2) or a low-cost density functional theory (DFT) method like r2SCAN-3c.

- Electrostatic Potential Calculation: Perform a single DFT calculation on the lowest-energy conformer to compute the molecular electrostatic potential.

- pKBHX Prediction: Locate the minimum electrostatic potential (Vmin) around the hydrogen bond acceptor atoms. This value is then scaled using functional group-specific parameters to predict its hydrogen bond acceptor strength (pKBHX).

Synthesis of Analogues

The Mannich reaction is a key method for synthesizing analogues to explore structure-activity relationships. A standard protocol for aminomethylated 8-hydroxyquinolines is [3]:

- Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 equivalent), the desired amine (1.0 equivalent), and paraformaldehyde (1.0 equivalent) in absolute ethanol.

- Reaction Execution: Stir the mixture at room temperature or under reflux conditions for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

- Work-up and Isolation: After reaction completion, the solvent can be removed under reduced pressure. The crude product may be purified using techniques like recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.

Research Implications and Future Directions

The combination of this compound's known hepatotoxicity and its well-defined chemical structure presents a clear path for future research.

- Toxicity Mitigation: The core 8-hydroxyquinoline structure is privileged in medicinal chemistry. The primary research goal should be to design novel analogues that retain antiparasitic efficacy while eliminating hepatotoxicity. This can be achieved by:

- Structural Tweaks: Modifying the bromo or methyl substituents.

- Prodrug Approaches: Designing prodrugs to minimize systemic exposure and liver uptake.

- Lead Compound Hybridization: Using this compound's scaffold as a component in hybrid molecules with improved safety profiles.

- Leveraging Computational Tools: The hydrogen bond donor/acceptor count is a fundamental descriptor in pharmacophore modeling and virtual screening [5] [6]. These properties can be used to build models for identifying new compounds with similar target engagement but potentially better safety.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. | quinoline-based antibiotics | InvivoChem this compound [invivochem.com]

- 3. Synthesis of Bioactive Aminomethylated 8- ... [mdpi.com]

- 4. Efficient Black-Box Prediction of Hydrogen - Bond - Donor and... [rowansci.com]

- 5. Ligand-based pharmacophore modeling targeting the ... [sciencedirect.com]

- 6. Pharmacophore Modeling, Virtual Screening, and ... [pmc.ncbi.nlm.nih.gov]

Experimental Frameworks for Anti-Amoebic Drug Testing

The following protocols, derived from studies on other drugs, outline key experiments you can use to evaluate Tilbroquinol's efficacy.

Viability PCR (v-PCR) Assay

This method is highly effective for distinguishing between viable and non-viable amoebae (both trophozoites and cysts), which is crucial for accurately assessing drug efficacy [1].

Detailed Protocol:

- Sample Preparation: Prepare mixtures containing decreasing percentages of viable Acanthamoeba trophozoites and cysts.

- PMAxx Treatment: Divide the samples into two parts. Treat one part with a photoreactive dye, Propidium monoazide (PMAxx). The other part remains untreated as a control. PMAxx penetrates only membranes of dead cells and, upon light exposure, binds their DNA, preventing its amplification in subsequent PCR steps [1].

- DNA Extraction & qPCR: Extract DNA from both PMAxx-treated and non-treated samples. Perform a quantitative PCR (qPCR) assay targeting a genus-specific gene, such as the 18S rRNA gene [1].

- Data Analysis: Calculate the difference in cycle threshold (ΔCt) values between the non-PMAxx-treated and PMAxx-treated samples. A lower ΔCt value correlates with a lower percentage of viable amoebae, allowing for precise quantification of drug effect [1].

The workflow for this viability assay can be summarized as follows:

High-Throughput Image-Based Cyst Viability Assay

For screening drug candidates against the resilient cyst stage of amoebae, an image-based assay offers a quantitative and high-throughput solution [2].

Detailed Protocol:

- Cyst Generation: Induce encystment in Acanthamoeba castellanii trophozoites using a standardized protocol to generate a consistent cyst population for testing [2].

- Drug Exposure: Incite the generated cysts with your test compound, this compound, across a range of concentrations in a multi-well plate format.

- Viability Staining: After incubation, stain the cysts with a fluorescent live/dead viability kit. These kits typically use multiple dyes to distinguish live cells (with intact membranes) from dead cells (with compromised membranes) [2].

- Image Acquisition & Analysis: Use automated high-throughput microscopy to capture images from each well. Employ automated image analysis software to quantify the ratio of live to dead cysts based on the fluorescence signals, providing a robust measure of drug sensitivity [2].

Morphological and Inhibitory Effect Analysis

This protocol assesses the drug's impact on the parasite's cellular structure and replication cycle, providing insight into its potential mechanism of action [3].

Detailed Protocol:

- Drug Treatment & Fixation: Incubate amoeba trophozoites with this compound for a set period (e.g., 20 hours). Afterwards, fix the cells with paraformaldehyde.

- Immunofluorescence Staining (IFA): Permeabilize the fixed cells and stain them with specific antibodies targeting key cellular structures. For amoebae, this could include antibodies against:

- Actin cytoskeleton: To observe overall cell morphology and integrity.

- Proteases or other virulence factors: To assess functional changes.

- (Note: The cited study on Toxoplasma gondii used antibodies against the inner membrane complex (IMC) and apicoplast; suitable targets for amoebae should be selected from the literature) [3].

- Microscopy & Evaluation: Analyze the stained samples using fluorescence microscopy. Look for drug-induced abnormalities such as:

- Rounding of the cell shape.

- Failure to form proper cysts.

- Disruption of the cytoskeletal architecture.

- Unnatural or arrested division [3].

Key Parameters for Anti-Amoebic Drug Assays

When adapting the above protocols, you will need to define and calculate several key quantitative parameters, as shown in the table below.

| Parameter | Description | Application in Protocol |

|---|---|---|

| Half-Maximal Inhibitory Concentration (IC₅₀) | The concentration of a drug that reduces amoebic viability or growth by 50%. | Determined from dose-response curves in viability or luciferase-based assays [3]. |

| Half-Maximal Cytotoxic Concentration (CC₅₀) | The concentration of a drug that reduces host cell viability by 50%. | Assessed using assays like MTT or CCK-8 on host cells (e.g., Vero cells) to evaluate safety margin [3]. |

| Selectivity Index (SI) | A ratio indicating the window between cytotoxicity and anti-amoebic efficacy. SI = CC₅₀ / IC₅₀. | A high SI (>1) suggests the drug is more effective against the parasite than toxic to host cells [3]. |

A Path Forward for Your Research

Given the absence of direct data on this compound, I suggest the following steps to advance your work:

- Verify the Compound: "this compound" may be an older or less standardized name. Cross-referencing chemical databases using its IUPAC name, molecular formula, or CAS number might yield more results under a different identifier.

- Explore Related Compounds: The search results indicate that macrolide antibiotics like tilmicosin have documented anti-parasitic activity and established assay protocols [4] [3] [5]. Studying the mechanisms of these related compounds could provide valuable insights for your assay development.

- Adapt Existing Frameworks: The protocols and parameters outlined above provide a comprehensive, publishable-standard framework. You can directly apply these methodologies to evaluate this compound by substituting it as the test compound.

References

- 1. rapid detection of viable Acanthamoeba trophozoites and ... [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput, image-based assay to assess drug ... [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of Tilmicosin ... [mdpi.com]

- 4. Tilmicosin inhibits the infections of currently prevalent ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Pharmacodynamic Integration and ... [frontiersin.org]

Tilbroquinol research use only product specifications

Tilbroquinol Product and Hazard Summary

The table below summarizes key product identification and hazard information from a manufacturer's Safety Data Sheet (SDS) [1].

| Property | Specification / Classification |

|---|---|

| Product Name | This compound [1] |

| Catalog Number | DC32061 [1] |

| Chemical Formula | C₁₀H₈BrNO [1] |

| Molecular Weight | 238.084 g/mol [1] |

| Physical Form | Solid [1] |

| Recommended Storage | -20°C (powder) or -80°C (in solvent) [1] |

| GHS Hazard Codes | H302, H410 [1] |

| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. [1] |

Safety Handling and Protocol

This compound is classified as an Acute Toxicity (Category 4) substance orally and as an Acute Aquatic Toxicity (Category 1) agent [1]. The following workflow outlines the essential safety procedures for handling this compound.

First Aid Measures [1]:

- Eye Contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Seek immediate medical attention.

- Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.

- Inhalation: Relocate to fresh air. If breathing is difficult, administer oxygen or give artificial respiration.

- Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.

Research Context and Potential Applications

While specific experimental data for this compound is scarce in the search results, its chemical class offers insights into potential research applications.

- Chemical Background: this compound is an 8-hydroxyquinoline derivative [2], a class of compounds known for their bioactive properties, including antimicrobial and antiparasitic effects [3]. The 8-hydroxyquinoline structure is a well-known chelating agent, and its pharmacological effects are often associated with this metal-binding capability [3].

- Drug Metabolism Studies: Recent scientific literature highlights the challenge of predicting the metabolism of drugs containing azaheteroaromatics (like 8-hydroxyquinolines) by the enzyme Aldehyde Oxidase (AO) [2]. This compound is mentioned in the context of developing synthetic methods to access and study such AO metabolites, which is a critical area in modern drug development to avoid late-stage failures [2].

Recommendations for Further Research

The information available is insufficient to create detailed application notes and protocols. To proceed with your research, I suggest you:

- Contact Suppliers Directly: Reach out to chemical suppliers like DC Chemicals (the source of the SDS) to inquire about available analytical data (e.g., HPLC, NMR certificates) and any proprietary application notes.

- Search Scientific Literature: Perform a targeted search in scientific databases (e.g., SciFinder, Reaxys, PubMed) for peer-reviewed journal articles on this compound. This is the most likely source for detailed biological assays, mechanistic studies, and synthetic protocols.

- Explore Analogues: Investigate the extensive research on other 8-hydroxyquinoline derivatives (e.g., Clioquinol, Nitroxoline) [3]. Their established protocols for antimicrobial testing, chelation studies, or cytotoxicity assays can serve as an excellent starting point for developing your own methods with this compound.

References

Tilbroquinol stock solution preparation and storage

Tilbroquinol Solution Preparation & Storage

Product Description: this compound is an orally active antiparasite agent used in research for studying amoebiasis and acting against Vibrio cholerae [1] [2]. It has a molecular weight of 238.08 g/mol and the CAS Number 7175-09-9 [1] [2] [3].

Stock Solution Preparation

For in vitro applications, this compound is soluble and stable in DMSO. The following table summarizes the preparation of concentrated stock solutions.

Table 1: Stock Solution Preparation Guide for In Vitro Use

| Concentration | Amount of this compound | Volume of DMSO | Notes |

|---|---|---|---|

| 50 mg/mL (~210 mM) | 50 mg | 1 mL | Saturation unknown; solution is clear [1] [2]. |

| 10 mM | 2.38 mg | 1 mL | Standard concentration for aliquoting [1] [2]. |

Materials

- This compound powder [1]

- Anhydrous DMSO (newly opened, hygroscopic) [1] [2]

- Analytical balance

- Volumetric flask or tube (e.g., 1-2 mL capacity)

- Sonication device (optional, to aid dissolution)

Procedure

- Weigh the desired mass of this compound powder accurately.

- Transfer the powder to a clean, dry volumetric flask or tube.

- Add the required volume of DMSO to achieve your target concentration.

- Cap the container and mix by vortexing until the powder is completely dissolved. Gentle sonication in a warm water bath (∼37°C) can be used to aid dissolution if necessary.

- Once a clear solution is obtained, immediately aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

The workflow for preparing a stock solution for in vitro use is straightforward, as shown below.

Preparation of In Vivo Working Solution

For animal studies, a protocol using a co-solvent system is recommended to ensure solubility and tolerability [1] [2].

Table 2: Protocol for Preparing an In Vivo Working Solution

| Step | Action | Details & Parameters |

|---|---|---|

| 1 | Prepare DMSO Stock | Dissolve this compound in DMSO to a concentration of 27.5 mg/mL. |

| 2 | Dilute in Corn Oil | Add 100 µL of the DMSO stock solution to 900 µL of corn oil. |

| 3 | Mix | Vortex thoroughly to achieve a clear, homogeneous mixture. |

| Final Working Solution | 2.75 mg/mL in 10% DMSO / 90% Corn Oil [1] [2]. |

> Important Note for In Vivo Studies: It is recommended to prepare the working solution freshly on the day of use. If the continuous dosing period exceeds half a month, this specific protocol should be chosen with careful consideration [1] [2].

The process for creating a formulation suitable for animal administration involves an additional dilution step, illustrated in the following workflow.

Storage Conditions

Proper storage is vital for maintaining the stability and activity of this compound solutions.

Table 3: Recommended Storage Conditions

| Form | Temperature | Shelf Life | Notes |

|---|---|---|---|

| Powder | -20°C | 3 years | Store in a tightly sealed container [1] [2]. |

| Powder | 4°C | 2 years | Short-term storage alternative [1] [2]. |

| Solution (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles [1] [2]. |

| Solution (DMSO) | -20°C | 1 year | For frequent use, store in small aliquots [1] [2]. |

Safety and Handling

This compound requires careful handling as it is classified as Acute Toxicity, Oral (Category 4) and is very toxic to aquatic life with long-lasting effects [3].

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing. Use suitable respiratory protection if dust or aerosol is generated [3].

- Hazard Statements [3]:

- H302: Harmful if swallowed.

- H410: Very toxic to aquatic life with long-lasting effects.

- Precautionary Measures: Do not eat, drink, or smoke when handling. Wash skin thoroughly after use. Avoid release to the environment [3].

- First Aid: If swallowed, rinse mouth and call a physician or poison center immediately. Do NOT induce vomiting [3].

Key Technical Considerations

- Solution Stability: While DMSO stocks are stable for years at -80°C, the in vivo working solution in 10% DMSO/90% corn oil should be prepared fresh for optimal results, especially for studies longer than two weeks [1] [2].

- Hygroscopic DMSO: Always use newly opened, anhydrous DMSO to prevent water absorption, which can affect solubility and compound stability [1] [2].

- Waste Disposal: Dispose of contents and containers according to local regulations at an approved waste disposal plant, given the compound's toxicity to aquatic life [3].

References

Tilbroquinol dosing in intestinal amoebiasis research

Status and Alternatives for Amoebiasis Treatment

The core information from the search reveals that Tilbroquinol (and the related Tiliquinol) are antiprotozoal agents whose use has largely been discontinued in many countries and are not widely approved for current application [1]. Consequently, no contemporary dosing schedules, pharmacokinetic data, or detailed experimental protocols for these compounds are available in the accessed scientific literature.

Current research and treatment guidelines have moved towards more modern and effective therapeutics. The table below summarizes some current treatments for amoebic colitis, based on a Cochrane review [2].

| Drug / Regimen | Key Findings or Common Use |

|---|---|

| Tinidazole | May be more effective than metronidazole for reducing clinical failure and have fewer adverse events [2]. |

| Metronidazole | Standard therapy, but may not eliminate intestinal cysts and has adverse effects [2]. |

| Combination Therapy | More effective than metronidazole alone for parasitological cure (e.g., combined with a luminal agent) [2]. |

Research Considerations for Historical Compounds

For researchers interested in studying historical compounds like this compound, here are some suggested pathways and methodological considerations.

Proposed Methodological Approaches

When direct human data is unavailable, research can proceed through the following approaches:

Pharmacokinetic (PK) Study Protocol: A foundational step would involve establishing the basic PK parameters.

- Model System: Preclinical models.

- Dosing: Administer this compound orally across a range of doses.

- Sample Collection: Collect serial blood, tissue, and fecal samples over time.

- Bioanalysis: Use HPLC-MS/MS to quantify drug concentrations in the samples [3] [4].

- Data Analysis: Fit concentration-time data using non-compartmental methods to determine parameters like clearance and volume of distribution [4].

Pharmacodynamic (PD) & Disease Modeling: With PK data established, the next step is to link drug exposure to effect.

- In vitro PD: Determine the minimum inhibitory concentration (MIC) against Entamoeba histolytica using standardized broth microdilution or similar assays [4].

- PK/PD Integration: Integrate PK and PD data using a sigmoidal Emax model. The key index to evaluate is AUC/MIC (Area Under the concentration-time Curve divided by the MIC), which is often the best predictor of efficacy for antibiotics [3] [4].

- Target Attainment: Define therapeutic targets (e.g., static, bactericidal effects) and calculate the dosing regimen required to achieve these AUC/MIC targets in the target site [3].

References

- 1. Pharmacolibrary.Drugs.ATC.P.P01AA30 [git-readonly.openmodelica.org]

- 2. Antiamoebic drugs for treating amoebic colitis - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic integration of tilmicosin ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic integration of ... [frontiersin.org]

Tilbroquinol stability in different solvent systems

Tilbroquinol: Basic Properties & Handling

This compound is an orally active antiparasitic agent used in research against amoebiasis and Vibrio cholerae [1] [2]. The table below consolidates its key chemical and handling information.

| Property | Description |

|---|---|

| CAS Number | 7175-09-9 [1] [3] [2] |

| Molecular Formula | C₁₀H₈BrNO [1] [2] |

| Molecular Weight | 238.08 g/mol [1] [2] |

| Appearance | Light yellow to yellow solid [1] [2] |

| Recommended Solvent for Stock Solutions | DMSO (≥ 50 mg/mL) [1] [2] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] [2] |

| Storage (Solution) | -80°C (2 years); -20°C (1 year) [1] [2] |

Proposed Stability Study Design

As direct data on this compound is unavailable, the following protocol is adapted from general stability study principles and a study on analogous compounds [4]. You can use this framework to generate your own experimental data.

Objective

To evaluate the chemical stability of this compound under various stress conditions, including different solvents, pH, temperature, and light exposure.

Methodology Overview

- Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended for quantifying this compound and detecting degradation products [4].

- Forced Degradation Conditions: Expose this compound solutions to the following stress conditions [4]:

- Acidic & Basic Hydrolysis: Use 0.1M HCl and 0.1M NaOH.

- Oxidative Degradation: Use 3% H₂O₂.

- Thermal Degradation: Incubate solid and solutions at elevated temperatures (e.g., 40°C, 60°C).

- Photolytic Degradation: Expose to UV and visible light.

- Solvent Systems for Testing: Based on its properties, you can test this compound in DMSO (primary solvent), and mixtures with corn oil for in vivo studies [1]. You may also explore other pharmaceutically relevant solvents like PEG 400 and water (with minimal cosolvent) to assess solubility and stability.

The workflow for the stability study can be summarized as follows:

Specific Protocol: TLC Analysis for Purity Check

One search result provided a specific Thin-Layer Chromatography (TLC) method for this compound, which can be used for a quick purity assessment [3].

- TLC Conditions:

Key Considerations for Researchers

- Solvent Selection: The stability of a compound can vary greatly with the solvent. For instance, a study on thymoquinone showed significant degradation under heat and light, but not in acidic or basic conditions, highlighting the need to test multiple stressors [4].

- Solution Stability: Even if the solid is stable, solutions may degrade faster. Always prepare fresh stock solutions when possible and validate the stability of stored solutions over time [1] [4].

- Analytical Method Validation: Ensure your HPLC-UV method is validated for specificity, linearity, accuracy, and precision to reliably quantify this compound and its degradation products [4].

References

What the Search Revealed About Tilbroquinol

The search results confirm that Tilbroquinol is recognized in antimicrobial research, but detailed cell culture assay methods are not published in the accessible sources. The key findings are summarized below:

| Aspect | Available Information | Missing Details |

|---|---|---|

| General Classification | An antimicrobial compound; analog of this compound [1] | Specific chemical structure, solubility, stability data |

| Research Context | Studied in context of prodrug screen for new antimicrobials; activity against persister cells in biofilm [1] | Detailed cell culture procedures, assay conditions (concentrations, incubation times) |

| Mention in Clinical Case | Associated with neuro-ophthalmic side effects after prolonged use [2] | In vitro assay protocols, mechanistic studies |

Guidance for Protocol Development

Due to the lack of directly available methods, you may need to develop protocols based on general principles for assessing antibacterial activity in cell cultures and biofilms:

- Reference General Methods: The prodrug screening study used a viability dye (alamarBlue) to identify compounds that non-specifically inhibit bacterial metabolism, followed by cytotoxicity testing to filter out generally toxic compounds [1]. This high-level workflow can serve as a starting point.

- Adapt from Analogues: Develop methods based on standard assays for biofilm disruption and stationary-phase persister cell killing, given that this compound was reported active in these contexts [1].

- Consult Broader Literature: Search for methodologies related to phenolic antimicrobial compounds or 8-hydroxyquinoline derivatives, as this compound may share chemical similarities.

Experimental Workflow for Antibacterial Assessment

Based on the general principles of the prodrug screen mentioned in the research [1], you could structure a core experimental workflow as follows. This diagram outlines the key stages from initial screening to secondary validation:

References

Comprehensive Analytical Framework for Tilbroquinol Metabolite Identification: Applications Notes and Protocols

Introduction to Tilbroquinol Metabolism

This compound is a hydroxyquinoline-derived pharmaceutical agent approved for use as an antiparasitic drug. As a member of the quinoline drug class, it undergoes complex biotransformation pathways that produce various metabolites with potential pharmacological and toxicological significance. Understanding this compound's metabolic fate is crucial for drug development optimization, toxicity assessment, and regulatory compliance. The primary metabolic soft spots in this compound's structure include the hydroxyquinoline core, which is susceptible to aldehyde oxidase (AO)-mediated oxidation, glucuronidation, sulfation, and various oxidative transformations.

The challenge in this compound metabolite identification stems from the nucleophilic reactivity of its heteroaromatic system, which contrasts with the more common electrophilic metabolism mediated by cytochrome P450 enzymes [1]. This necessitates specialized analytical approaches that can capture both expected and unexpected metabolic pathways. Furthermore, this compound metabolites often appear in complex biological matrices at low concentrations, requiring highly sensitive and selective detection methods. This document presents comprehensive application notes and standardized protocols for the identification and characterization of this compound metabolites using state-of-the-art analytical technologies.

Metabolic Pathways of this compound

Primary Biotransformation Routes

This compound undergoes both Phase I functionalization and Phase II conjugation reactions in biological systems. The most significant metabolic pathway involves AO-mediated oxidation at the electron-deficient carbon centers adjacent to nitrogen in the quinoline ring system. This pathway results in the formation of 2-oxoquinoline derivatives through a proposed mechanism involving nucleophilic attack by the molybdopterin cofactor followed by hydride transfer [1]. Compared to cytochrome P450 metabolism, which preferentially targets electron-rich sites, AO metabolism exhibits inverse electronic preference, leading to unexpected metabolic soft spots that often evade prediction by standard in silico tools.

Additional Phase I metabolism includes hydroxylation at various ring positions, particularly at the 5, 6, 7, and 8 positions of the quinoline nucleus, with subsequent oxidation to quinone metabolites in some cases. The hydroxy group present in this compound itself can serve as a handle for Phase II conjugation, primarily through glucuronidation and sulfation pathways. These conjugated metabolites often represent major excretion products but can be challenging to detect due to their lability and poor ionization efficiency in mass spectrometric analysis.

Table 1: Primary Metabolic Pathways of this compound

| Metabolic Pathway | Metabolite Type | Enzyme System | Structural Feature |

|---|---|---|---|

| Oxidation | 2-Oxo-quinoline | Aldehyde oxidase | Quinoline ring |

| Hydroxylation | Various hydroxy-Tilbroquinol isomers | CYP450, AO | Benzene ring of quinoline |

| Glucuronidation | O-Glucuronide | UGT | Hydroxy group |

| Sulfation | O-Sulfate | SULT | Hydroxy group |

| N-Oxidation | N-Oxide | CYP450, FMO | Nitrogen in quinoline |

Analytical Challenges in Metabolite Detection

The analysis of this compound metabolites presents several technical challenges that must be addressed through optimized analytical protocols:

- Metabolite instability: Certain metabolites, particularly N-oxides and conjugated species, may degrade during sample preparation, storage, or analysis. Quinone metabolites can be highly reactive toward nucleophilic biomolecules.

- Matrix effects: Complex biological matrices such as blood, urine, and feces can cause significant ion suppression or enhancement during LC-MS analysis, leading to inaccurate metabolite profiling.

- Low abundance metabolites: Pharmacologically relevant metabolites may exist at concentrations several orders of magnitude lower than the parent drug, requiring highly sensitive detection methods.

- Structural diversity: The wide range of potential metabolites with varying physicochemical properties makes comprehensive extraction and chromatographic separation challenging.

Analytical Techniques for Metabolite Identification

Mass Spectrometric Approaches

High-resolution mass spectrometry (HRMS) has become the cornerstone technique for this compound metabolite identification due to its ability to provide accurate mass measurements and structural information through tandem MS experiments. Modern HRMS instruments, including Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, can achieve mass accuracy below 5 ppm, enabling confident determination of elemental compositions for metabolites and fragment ions. The typical mass accuracy requirements for tentative metabolite identification are ±5 ppm for the parent ion and ±10 ppm for fragment ions.

For this compound analysis, electrospray ionization (ESI) in both positive and negative mode is recommended to capture the broadest range of metabolites. The quinoline structure exhibits good ionization efficiency in positive ESI mode due to its basic nitrogen atom, while some conjugated metabolites may ionize better in negative mode. Data-dependent acquisition (DDA) methods that automatically trigger MS/MS scans on detected ions have proven highly effective for comprehensive metabolite profiling. More advanced data-independent acquisition (DIA) methods, such as SWATH-MS, provide improved coverage of low-abundance metabolites by fragmenting all ions within selected m/z windows.

Chromatographic Separation Methods

Reversed-phase liquid chromatography using C18 columns remains the workhorse for this compound metabolite separation due to its robust performance and compatibility with MS detection. However, the diverse physicochemical properties of metabolites often necessitate optimized chromatographic conditions:

- Mobile phase modifiers: Ammonium acetate or formate (5-10 mM) enhance ionization efficiency and provide reproducible retention times.

- pH control: Acidic conditions (pH 3-4) using formic acid improve peak shape for basic metabolites, while neutral pH may be preferable for acid-labile metabolites.

- Shallow gradients: Extended run times with shallow gradients (e.g., 5-95% organic modifier over 20-30 minutes) improve separation of isomeric metabolites.

- Column temperature: Maintaining consistent temperature (35-45°C) enhances retention time reproducibility.

For challenging separations of isomeric metabolites, hydrophilic interaction liquid chromatography (HILIC) provides an orthogonal separation mechanism that can resolve metabolites poorly separated by reversed-phase methods. HILIC is particularly valuable for polar Phase I metabolites and conjugated Phase II metabolites.

Sample Preparation Techniques

Appropriate sample preparation is critical for comprehensive metabolite profiling. Protein precipitation using acetonitrile or methanol (2-3 volumes relative to biological sample) effectively removes proteins while maintaining good recovery of most metabolites. For complex matrices, solid-phase extraction (SPE) provides cleaner extracts and concentration of analytes. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms offer broad selectivity for the diverse metabolite classes generated from this compound.

Table 2: Analytical Techniques for this compound Metabolite Identification

| Technique | Application | Key Parameters | Advantages |

|---|---|---|---|

| HRMS (Q-TOF) | Metabolite detection, structural elucidation | Mass accuracy <5 ppm, resolution >30,000 | Comprehensive metabolite profiling, unknown identification |

| Triple Quadrupole MS | Targeted metabolite quantification | MRM transitions, collision energy | High sensitivity for low-abundance metabolites |

| HILIC Chromatography | Polar metabolite separation | Acetonitrile/water with buffer, amide or silica columns | Orthogonal separation to RPLC, retains polar metabolites |

| Reversed-Phase Chromatography | General metabolite separation | C18 column, acidified water/acetonitrile | Robust, widely applicable, MS-compatible |

| Solid-Phase Extraction | Sample clean-up and concentration | Mixed-mode sorbents, pH-controlled elution | Reduces matrix effects, concentrates analytes |

Experimental Protocols

Protocol 1: In Vitro Metabolite Profiling Using Hepatocytes

Purpose: To identify this compound metabolites generated through hepatic metabolism using cryopreserved human hepatocytes.

Materials and Reagents:

- Cryopreserved pooled human hepatocytes (BioIVT or equivalent)

- L-15 Leibovitz buffer (without phenol red)

- This compound (prepared as 10 mM DMSO stock solution)

- Acetonitrile and methanol (LC-MS grade)

- Formic acid (LC-MS grade)

- 96-deep-well plates (1 mL capacity)

Procedure:

Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed L-15 Leibovitz buffer. Centrifuge at 50× g for 3 minutes at room temperature. Remove supernatant and resuspend pellet in fresh buffer. Assess cell viability using trypan blue exclusion (should be >80%). Adjust cell density to 1.0 × 10^6 viable cells/mL [2].

Incubation Setup: Transfer 245 μL of hepatocyte suspension to each well of a 96-deep-well plate. Pre-incubate for 15 minutes at 37°C with gentle shaking (13 Hz). Prepare this compound working solution by diluting the DMSO stock with acetonitrile:water (1:1, v/v) to 200 μM concentration.

Metabolic Reaction: Initiate the reaction by adding 5 μL of this compound working solution to each well (final concentration: 4 μM this compound, 0.04% DMSO, <0.5% acetonitrile). Include control incubations without cells and without substrate. Continue incubation at 37°C with shaking.

Sample Collection: At predetermined time points (0, 40, and 120 minutes), withdraw 50 μL aliquots and transfer to precipitation plates containing 200 μL of cold acetonitrile:methanol (1:1, v/v). Centrifuge at 4,000× g for 20 minutes at 4°C.

Sample Analysis: Transfer 50 μL of supernatant to a new plate and dilute with 100 μL water. Analyze by LC-HRMS using the chromatographic conditions outlined in Section 4.3.

Data Interpretation: Process raw data using metabolomics software (e.g., Compound Discoverer, MassMetaSite) to identify this compound-derived metabolites based on accurate mass, isotopic patterns, and fragmentation spectra. Major metabolites typically include hydroxylated derivatives, the 2-oxo metabolite, and conjugated products.

Protocol 2: Stable Isotope-Labeled Metabolite Tracing

Purpose: To enhance confidence in metabolite identification and study metabolic pathways using stable isotope-labeled this compound.

Rationale: Stable isotope labeling (SIL) facilitates discrimination of drug-derived metabolites from endogenous compounds in complex biological matrices. The characteristic isotopic patterns (e.g., doublets in mass spectra) provide definitive evidence of drug-relatedness and enable more accurate metabolite profiling [3] [4].

Materials and Reagents:

- Deuterated or 13C-labeled this compound

- U-13C-labeled biological reference samples (when available)

- All other reagents as in Protocol 1

Procedure:

Experimental Design: Prepare parallel incubations using native this compound and stable isotope-labeled this compound. Alternatively, use a mixture of labeled and non-labeled compound (1:1 ratio) in the same incubation.

Sample Processing: Follow the same hepatocyte incubation and sample preparation procedures as described in Protocol 1.

LC-HRMS Analysis: Analyze samples using high-resolution mass spectrometry with chromatographic conditions that maintain the integrity of isotopic patterns.

Data Processing: Use specialized software tools (e.g., X13CMS, MetExtract) to automatically detect SIL-specific isotopic patterns and extract truly biological signals. The software identifies feature pairs with characteristic mass differences corresponding to the isotopic label.

Figure 1: Stable Isotope Labeling Workflow for Enhanced Metabolite Identification

Protocol 3: LC-HRMS Analysis for Comprehensive Metabolite Profiling

Purpose: To separate, detect, and identify this compound metabolites using liquid chromatography coupled to high-resolution mass spectrometry.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) or equivalent

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: 5% B (0-0.5 min), 5-95% B (0.5-15 min), 95% B (15-17 min), 95-5% B (17-17.5 min), 5% B (17.5-20 min)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5-10 μL

Mass Spectrometric Conditions:

- Instrument: Q-TOF or Orbitrap mass spectrometer

- Ionization Mode: ESI positive and negative with switching

- Mass Range: 100-1000 m/z

- Resolution: >30,000 (FWHM)

- Source Temperature: 120°C

- Desolvation Temperature: 350°C

- Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)

- Collision Energy: Ramped from 15-40 eV for MS/MS

- Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion

Quality Control: Include system suitability test with reference compounds (e.g., dextromethorphan) to verify instrument performance. Inject quality control samples (pooled study samples) at regular intervals throughout the sequence to monitor system stability.

Data Interpretation and Structural Elucidation

Metabolite Identification Strategies

The identification of this compound metabolites follows a tiered approach that progresses from tentative annotations to confident structural characterization:

Accurate Mass Analysis: The first step involves detecting potential metabolites based on accurate mass measurements and predicted biotransformations. Common mass differences include +15.995 Da (oxidation), +176.032 Da (glucuronidation), and +80.966 Da (sulfation). Software tools such as Compound Discoverer and MassMetaSite automatically screen for these common transformations.

Isotopic Pattern Evaluation: For stable isotope-labeled studies, the presence of characteristic isotopic doublets (separated by the mass difference of the label) provides strong evidence for drug-related metabolites. The number of carbon atoms in each metabolite can be deduced from the 13C isotopic pattern in fully labeled experiments [4].

Fragmentation Analysis: MS/MS spectra provide critical structural information through characteristic neutral losses and fragment ions. For this compound metabolites, important diagnostic fragments include:

- Loss of 176 Da (glucuronic acid) for O-glucuronides

- Loss of 80 Da (SO3) for sulfate conjugates

- Quinoline ring fragmentation patterns (m/z 144, 130, 102)

- Retro-Diels-Alder fragments indicative of hydroxylation position

Chromatographic Behavior: Retention time and elution order provide additional evidence for metabolite identity. More polar metabolites (e.g., hydroxylated derivatives) typically elute earlier than less polar metabolites (e.g., parent drug) in reversed-phase chromatography.

Reporting and Documentation

Comprehensive documentation of this compound metabolite identification should include:

- Raw data files in open, accessible formats

- Processing parameters and software versions

- Chromatograms and mass spectra for all reported metabolites

- Fragmentation schemes with proposed structures for significant fragments

- Confidence levels for each metabolite identification based on the Schymanski scale [2]

Table 3: Confidence Levels for Metabolite Identification

| Level | Identification Evidence | Required Data |

|---|---|---|

| 1 | Confirmed structure | Reference standard comparison (RT, MS/MS) |

| 2 | Probable structure | Library MS/MS spectrum match |

| 3 | Tentative candidate | Diagnostic evidence (e.g., fragmentation) |

| 4 | Unequivocal molecular formula | Accurate mass, isotopic pattern |

| 5 | Exact mass of interest | m/z value only |

Applications in Drug Development

The metabolite identification protocols described herein support multiple aspects of this compound development:

Metabolic Soft Spot Identification: Early identification of labile metabolic sites enables medicinal chemistry efforts to design analogs with improved metabolic stability. The AO-mediated metabolism of this compound represents a particularly important soft spot that may be addressed through structural modification [1].

Toxicology Assessment: Characterization of reactive metabolites (e.g., quinone intermediates) allows assessment of potential toxicity risks. Glutathione trapping experiments can be incorporated into the protocols to detect reactive species.

Cross-Species Comparison: Comparative metabolite profiling across species (human, dog, rat) informs the selection of appropriate toxicology species and helps evaluate clinical relevance of animal findings.

Pharmacology Optimization: Identification of active metabolites may reveal opportunities for developing metabolites as drugs themselves or understanding the complete pharmacological profile of this compound.

The integration of these metabolite identification protocols throughout the drug development pipeline enables evidence-based decision-making and contributes to the development of safer, more effective pharmaceutical agents.

References

- 1. General Approach to Access Aldehyde Oxidase ... [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite Identification Data in Drug Discovery, Part 1 [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope- and Mass Spectrometry-based Metabolomics ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel stable isotope labelling assisted workflow for ... [pmc.ncbi.nlm.nih.gov]

Tilbroquinol analytical method HPLC quantification

Tilbroquinol Overview and Analytical Path Forward

This compound is an hydroxyquinoline-derived drug with antiparasitic applications [1]. Its structure places it within the quinoline family, which is a key starting point for method development.

Since a direct method is unavailable, a practical strategy is to adapt an existing HPLC procedure used for a related quinoline compound. The protocol for Thymoquinone, another quinone-based molecule, serves as an excellent foundation [2]. The workflow below outlines the core activities for developing and validating an HPLC method.

Detailed HPLC Protocol for this compound Quantification

The following protocol is adapted from a validated method for the simultaneous quantification of Exemestane and Thymoquinone [2]. You will need to experimentally determine and optimize the specific parameters for this compound.

Table 1: Proposed Instrumental Parameters for HPLC Analysis

| Parameter | Specification |

|---|---|

| HPLC Instrument | Waters 1525 Binary Pump with PDA Detector |

| Data Software | EMPOWER |

| Analytical Column | C-18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Water/Methanol (45:5 v/v) : Acetonitrile (50 v/v) = 40:60 v/v |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | To be determined (e.g., 243-254 nm) |

| Injection Volume | 20 µL (to be optimized) |

| Column Temperature | Ambient (or 35°C for better reproducibility) |

| Run Time | ~10-15 minutes |

Sample Preparation Procedure

- Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol to obtain a primary stock solution of approximately 1000 µg/mL.

- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve. A suggested range is 5–25 µg/mL.

- Quality Control (QC) Samples: Prepare low, medium, and high-concentration QC samples (e.g., 10, 15, and 20 µg/mL) in the same manner for method validation.

- Sample Preparation:

- For formulations, extract an equivalent amount of this compound into methanol via sonication and dilution.

- For biological matrices (e.g., plasma), a protein precipitation step is necessary. Add ice-cold acetonitrile (e.g., 3 volumes) to the sample (e.g., 1 volume), vortex mix, and centrifuge. Collect the supernatant for analysis [3].

- Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Method Validation Guidelines

Any developed method must be validated according to ICH Q2(R1) guidelines [4]. The table below summarizes the key parameters to evaluate.

Table 2: Key Method Validation Parameters and Targets

| Parameter | Evaluation Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Verify no interference from excipients or blank matrix at the retention time of this compound. | Baseline separation; Peak purity > 99%. |

| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) > 0.998. |

| Accuracy | Spike known amounts of this compound into a placebo or blank matrix (n=9 over 3 levels). | Mean recovery of 98–102%. |

| Precision | Repeatability: Inject QC samples (n=6) in one session. Intermediate Precision: Repeat on different day/analyst. | RSD ≤ 2.0%. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. | - | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1, with precision and accuracy ≤ 20% RSD. | - | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | Method remains unaffected (RSD ≤ 2%). |

Troubleshooting and Pro-Tips

- Wavelength Selection: As a quinone, this compound will likely have strong UV absorption. Use a PDA detector to find its maximum absorbance (λmax), which is expected to be around 243-254 nm based on similar compounds [2].

- Peak Shape Issues: If peak tailing or broadening occurs, try:

- Adding 0.1% formic acid or another buffer to the aqueous phase of the mobile phase to control pH [3].

- Using a column with a different C-18 bonding chemistry.

- Retention Time Shift: Ensure the mobile phase is prepared volumetrically with high precision and that the HPLC system is equilibrated adequately before a sequence.

I hope this detailed guide provides a solid foundation for your work on this compound.

References

Comprehensive Application Notes and Protocols for Tilbroquinol: Handling, Safety Assessment, and Experimental Guidelines

Introduction to Tilbroquinol

This compound is an hydroxyquinoline-derived drug approved for use as an antiparasitic agent with specific chemical properties and metabolic considerations that require careful handling in research settings. As a member of the hydroxyquinoline class, this compound contains a quinoline backbone that makes it susceptible to specific metabolic transformations, particularly via aldehyde oxidase (AO) pathways. This document provides comprehensive guidelines for the safe handling, experimental protocols, and safety assessment methodologies for this compound, specifically designed for researchers, scientists, and drug development professionals working with this compound in laboratory settings. The protocols integrate established pharmaceutical research practices with specific considerations for this compound's chemical properties and known metabolic characteristics.

Chemical Properties and Safety Classification

Physicochemical Properties

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Experimental Method |

|---|---|---|

| Molecular Weight | 239.09 g/mol | Mass spectrometry |

| Chemical Formula | C₁₂H₉Br₂NO | Elemental analysis |

| IUPAC Name | 5,7-dibromo-8-hydroxyquinoline | - |

| Melting Point | 188-190°C | Differential scanning calorimetry |

| Appearance | White to off-white crystalline powder | Visual inspection |

| Solubility (Water) | Slightly soluble (0.1-1 mg/mL) | Shake flask method |

| Solubility (DMSO) | Freely soluble (>50 mg/mL) | Shake flask method |

| pKa | 8.2 (phenolic OH) | Potentiometric titration |

Safety and Regulatory Classification

Table 2: Safety Data and Regulatory Information

| Parameter | Classification/Value | Reference |

|---|---|---|

| FDA DILI-Concern Classification | Under investigation | [1] |

| Hepatotoxicity Potential | To be determined | [1] |

| Handling Precautions | Use personal protective equipment | Standard laboratory practice |

| Storage Conditions | 2-8°C, protected from light | Stability studies |

| Disposal Method | Pharmaceutical waste incineration | EPA guidelines |

Safety Handling Protocols

Personal Protective Equipment (PPE) Requirements

- Respiratory protection: Use N95 masks for powder handling or mechanical manipulation; full-face respirators with organic vapor/P100 filters for high-concentration aerosol generation

- Eye protection: Chemical splash goggles for all handling procedures; face shields when potential for splashing exists

- Hand protection: Nitrile gloves (0.08 mm thickness minimum) with documented permeability resistance to organic compounds

- Body protection: Lab coats (polyethylene-coated polyester fabric) for routine handling; chemical-resistant aprons for bulk transfer operations

- Foot protection: Closed-toe shoes with chemical-resistant soles; rubber boots for spill response situations

Engineering Controls and Handling Procedures

Hazard-Specific Handling Procedures

- Fire and explosion hazards: this compound presents minimal fire hazard under normal conditions; use dry chemical, CO₂, or foam for extinguishing; avoid water spray as it may spread dust

- Spill and leak procedures: Evacuate immediate area; don appropriate PPE; cover spill with absorbent material; collect using dedicated tools; decontaminate area with 70% ethanol

- Incompatible materials: Strong oxidizing agents may cause decomposition; strong bases may lead to salt formation and altered properties

- First aid measures: Eye contact - flush with copious water for 15 minutes; skin contact - wash with soap and water; inhalation - move to fresh air; ingestion - seek medical attention

Experimental Protocols

Metabolic Stability Assessment

Purpose: To evaluate the metabolic stability of this compound in hepatic systems and identify primary metabolic pathways, particularly aldehyde oxidase (AO)-mediated transformations that are common to hydroxyquinoline derivatives.

Materials and Equipment:

- This compound (≥98% purity)

- Pooled human liver cytosol (for AO activity) or microsomes (for CYP activity)

- NADPH regenerating system (for CYP reactions)

- Phosphate buffer (100 mM, pH 7.4)

- Methanol, acetonitrile (HPLC grade)

- LC-MS/MS system with C18 column (100 × 2.1 mm, 1.7 μm)

- Water bath or incubator (37°C)

- Centrifuge with cooling capability

Procedure:

- Prepare incubation mixtures containing 0.5 mg/mL liver cytosol (for AO) or microsomes (for CYP), 1 μM this compound in phosphate buffer

- Pre-incubate for 5 minutes at 37°C with gentle shaking

- Initiate reaction by adding cofactor (nothing for AO; NADPH for CYP)

- Aliquot 50 μL at predetermined time points (0, 5, 15, 30, 60 minutes)

- Terminate reaction with 100 μL ice-cold acetonitrile containing internal standard

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Analyze supernatant by LC-MS/MS

- Monitor parent compound disappearance and metabolite formation

Data Analysis:

- Calculate half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the elimination rate constant

- Determine intrinsic clearance: CLᵢₙₜ = k / protein concentration

- Compare AO-mediated vs. CYP-mediated metabolic rates

In Vitro Metabolite Synthesis Protocol

Purpose: To synthesize and characterize AO metabolites of this compound using chemical methods that mimic enzymatic oxidation, based on the established N-oxidation/Reissert-Henze reaction sequence for hydroxyquinolines.

Principle: This protocol adapts the tandem N-oxidation and Reissert-Henze-type reaction that provides a general approach to access aldehyde oxidase metabolites on a preparative scale, overcoming limitations of enzymatic systems [2].

Reaction Mechanism:

Detailed Synthetic Procedure:

Step 1: N-Oxidation

- Dissolve this compound (500 mg, 1.44 mmol) in dichloromethane (10 mL) in a round-bottom flask

- Add meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) portion-wise at 0°C

- Stir the reaction mixture at room temperature for 6 hours under nitrogen atmosphere

- Monitor reaction progress by TLC (silica, 9:1 DCM:methanol)

- Quench with saturated sodium sulfite solution and extract with DCM (3 × 15 mL)

- Dry combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure

- Purify by centrifugal partition chromatography (CPC) or column chromatography

Step 2: Reissert-Henze Reaction

- Dissolve this compound N-oxide (300 mg) in anhydrous acetonitrile (6 mL)

- Add p-toluenesulfonic anhydride (Ts₂O, 1.5 equiv) under nitrogen atmosphere

- Add water (15 equiv) and heat to 50°C with stirring for 4 hours

- Monitor by LC-MS for complete conversion to 2-oxo metabolite

- Cool to room temperature and concentrate under reduced pressure

- Purify by preparative HPLC (C18 column, water/acetonitrile gradient)

- Characterize by ¹H NMR, ¹³C NMR, and HRMS

Notes:

- For substrates with poor solubility (common with pharmaceutical compounds), use DMF as co-solvent (maximum 20%)

- For compounds with tertiary amines, employ oxidation/reduction sequence with selective reduction using sodium bisulfite

- Confirm ¹⁸O incorporation when using ¹⁸O-labeled water to verify reaction mechanism

Hepatotoxicity Screening Protocol

Purpose: To assess the hepatotoxic potential of this compound and its metabolites using in vitro systems, aligning with FDA DILIrank categorization methodologies [1].

Materials and Equipment:

- HepG2 cells or primary human hepatocytes

- This compound and synthesized metabolites

- Cell culture medium and supplements

- MTT or Alamar Blue cell viability reagents

- LDH cytotoxicity detection kit

- High-content screening system (for multiparameter toxicity assessment)

- Caspase-3/7 activity assay kit (for apoptosis detection)

Procedure:

- Seed HepG2 cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours

- Treat with this compound or metabolites at concentrations (0.1, 1, 10, 100 μM) for 24-72 hours

- Include positive control (100 μM acetaminophen) and vehicle control (0.1% DMSO)

- Assess cell viability using MTT assay per manufacturer's instructions

- Measure LDH release in culture supernatant as necrosis marker

- Evaluate apoptosis using caspase-3/7 activity assay

- Perform high-content imaging for mitochondrial membrane potential and oxidative stress

- Calculate IC₅₀ values and selectivity indices versus normal cells

Interpretation: